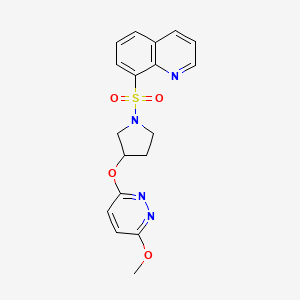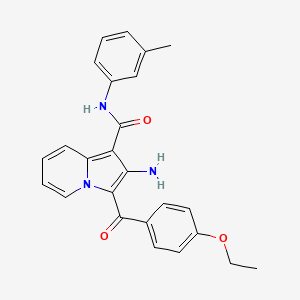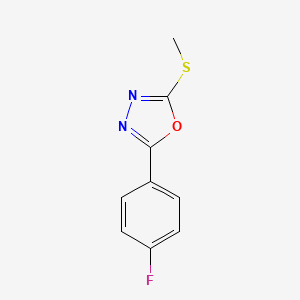
2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction of the oxadiazole ring.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the fluorophenyl group, which can influence its electronic properties and biological activity.
Uniqueness
2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the fluorophenyl and methylsulfanyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIGJSWGXSNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)
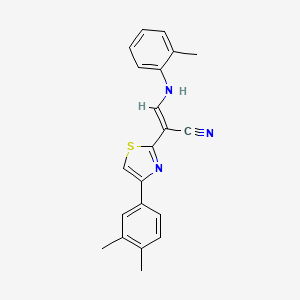
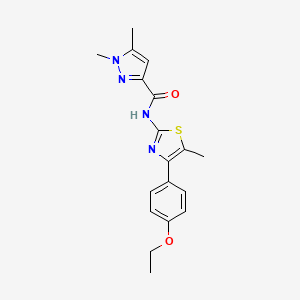
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2598606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)
![1-(3-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2598613.png)
